![molecular formula C9H10N2O2 B13771424 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals. This compound features a benzimidazole core with methoxy and methyl substituents, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol typically involves the cyclization of o-phenylenediamine derivatives with suitable carbonyl compounds. One common method is the reaction of 2-methoxy-5-methylbenzene-1,2-diamine with formic acid or formamide under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The choice of solvents and purification methods is also crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methyl-1H-benzo[d]imidazol-1-ol.
Reduction: Formation of 2-methoxy-5-methyl-1,2-dihydro-1H-benzo[d]imidazol-1-ol.
Substitution: Formation of halogenated derivatives such as 2-methoxy-5-methyl-4-bromo-1H-benzo[d]imidazol-1-ol.
Scientific Research Applications
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxy and methyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1H-benzo[d]imidazol-1-ol: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Methyl-1H-benzo[d]imidazol-1-ol: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
2-Hydroxy-5-methyl-1H-benzo[d]imidazol-1-ol: The hydroxyl group can significantly alter its chemical properties compared to the methoxy derivative.
Uniqueness
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol is unique due to the presence of both methoxy and methyl groups, which can synergistically enhance its chemical stability, reactivity, and biological activity. These substituents can also influence its pharmacokinetic properties, making it a valuable compound in drug development and other applications.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-hydroxy-2-methoxy-5-methylbenzimidazole |
InChI |
InChI=1S/C9H10N2O2/c1-6-3-4-8-7(5-6)10-9(13-2)11(8)12/h3-5,12H,1-2H3 |
InChI Key |
ZMPJWELKNGCYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)

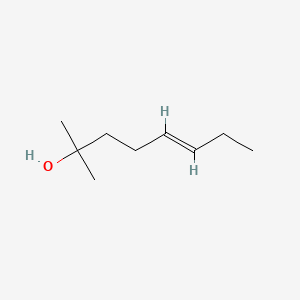

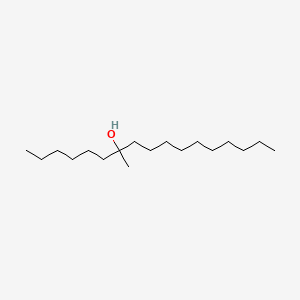
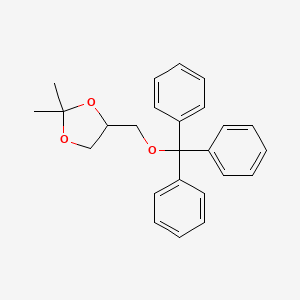
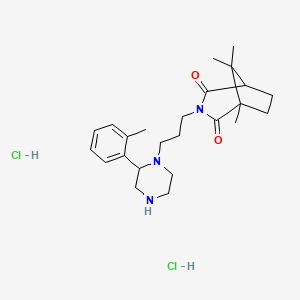

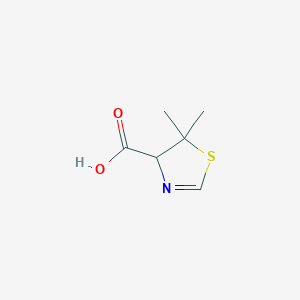

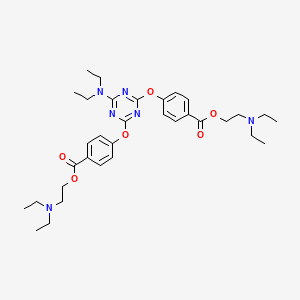
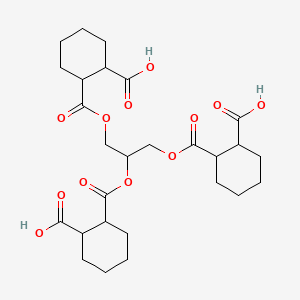
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

